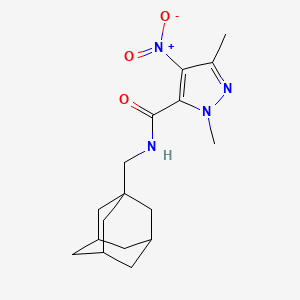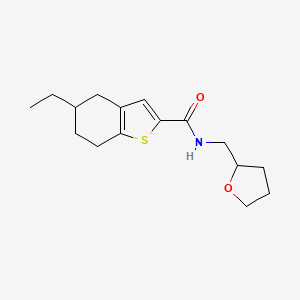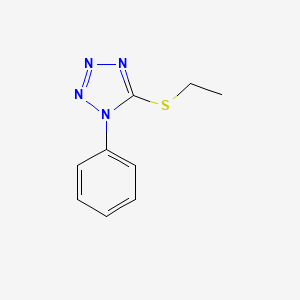![molecular formula C23H30N2O3 B4724858 1-(2,3-dimethylphenyl)-4-[2-(2-methoxyphenoxy)butanoyl]piperazine](/img/structure/B4724858.png)
1-(2,3-dimethylphenyl)-4-[2-(2-methoxyphenoxy)butanoyl]piperazine
描述
1-(2,3-dimethylphenyl)-4-[2-(2-methoxyphenoxy)butanoyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMPPB and has been synthesized through various methods.
科学研究应用
DMPPB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties. DMPPB has also been shown to have potential applications in the treatment of neuropathic pain and Alzheimer's disease. Furthermore, DMPPB has been found to have potential applications in the treatment of drug addiction and withdrawal symptoms.
作用机制
DMPPB acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. It has been found to increase the extracellular levels of serotonin in the brain, leading to its antidepressant and anxiolytic effects. Additionally, DMPPB has been shown to modulate the activity of the GABAergic system, leading to its anticonvulsant effects.
Biochemical and Physiological Effects
DMPPB has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. DMPPB has also been found to modulate the levels of various neurotransmitters, including serotonin, dopamine, and GABA. Additionally, DMPPB has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
DMPPB has several advantages for lab experiments. It has been shown to have high selectivity and potency, making it an ideal candidate for further research. Additionally, DMPPB has been found to have low toxicity, which is beneficial for in vivo studies. However, DMPPB has limitations in terms of its solubility, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for DMPPB research. One potential direction is the investigation of its potential applications in the treatment of drug addiction and withdrawal symptoms. Additionally, further research is needed to determine the optimal dosage and administration of DMPPB for therapeutic use. Furthermore, the development of novel DMPPB derivatives may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Conclusion
In conclusion, 1-(2,3-dimethylphenyl)-4-[2-(2-methoxyphenoxy)butanoyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPPB has been synthesized through various methods and has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties. DMPPB acts as a selective serotonin reuptake inhibitor and a partial agonist of the 5-HT1A receptor. It has several advantages for lab experiments, including high selectivity and low toxicity. However, further research is needed to determine the optimal dosage and administration of DMPPB for therapeutic use, and the development of novel DMPPB derivatives may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
属性
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-5-20(28-22-12-7-6-11-21(22)27-4)23(26)25-15-13-24(14-16-25)19-10-8-9-17(2)18(19)3/h6-12,20H,5,13-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZFYYKGVBMASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=CC(=C2C)C)OC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B4724784.png)
![N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4724796.png)
![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B4724799.png)
![N-[4-chloro-5-(4-morpholinyl)-2-nitrophenyl]acetamide](/img/structure/B4724810.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-{[5-(2-methyl-3-furyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4724832.png)
![3-{[(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4724833.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-N'-(4-chlorophenyl)urea](/img/structure/B4724838.png)


![ethyl 2-{[3-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4724852.png)
![3-(2-fluorophenyl)-2-{[(5-phenyl[1,2,4]triazolo[4,3-c]quinazolin-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B4724853.png)
